(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one is a complex organic molecule It features a unique structure with multiple functional groups, including hydroxyl, methoxy, and trideuteriomethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one typically involves multiple steps:
Formation of the benzodioxin core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxyl and methoxy groups: These functional groups can be introduced via selective hydroxylation and methylation reactions.
Incorporation of the trideuteriomethoxy group: This step involves the use of deuterated reagents to introduce the trideuteriomethoxy group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and trideuteriomethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which (2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-[4-hydroxy-3-methoxyphenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one: This compound is similar but lacks the trideuteriomethoxy group.
(2R,3R)-3-[4-hydroxy-3-methoxy-5-methylphenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one: This compound has a methyl group instead of the trideuteriomethoxy group.
Uniqueness
The presence of the trideuteriomethoxy group in (2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one makes it unique. This deuterated group can influence the compound’s chemical properties, such as its stability and reactivity, making it distinct from similar compounds.
Properties
Molecular Formula |
C21H20O9 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |
InChI |
InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1/i1D3 |
InChI Key |
GZXPCBAETDEQAX-BGJLYWSISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.